molecular formula C18H18N6O2 B2979558 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1170396-91-4

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2979558
CAS No.: 1170396-91-4
M. Wt: 350.382
InChI Key: MAWUZRMGRDFKDV-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked via an amino group to a phenyl ring. The tetrahydrofuran-2-carboxamide group enhances solubility and modulates pharmacokinetic properties. Its synthesis likely involves coupling reactions between pyrimidine intermediates and tetrahydrofuran-carboxylic acid derivatives, as inferred from analogous protocols .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h2,4-9,11-12,15H,1,3,10H2,(H,23,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUZRMGRDFKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound is highly soluble in dmso, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazole and pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C20H23N7O\text{C}_{20}\text{H}_{23}\text{N}_{7}\text{O}

This structure includes a tetrahydrofuran ring, a carboxamide group, and a combination of pyrazole and pyrimidine moieties. The arrangement of these functional groups is critical for its biological activity.

Biological Activity Overview

Research has shown that pyrazole and pyrimidine derivatives exhibit significant biological activities. The specific compound has been investigated for various pharmacological effects:

  • Antitumor Activity :
    • Pyrazole derivatives are known to inhibit key oncogenic pathways. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy .
    • A study highlighted that compounds similar to this compound demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antibacterial Properties :
    • Compounds containing pyrazole and pyrimidine rings have been explored for their antibacterial activities against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentImportance
Pyrazole RingKey for antitumor activity; interacts with target kinases
Pyrimidine MoietyEnhances binding affinity to biological targets
TetrahydrofuranContributes to the overall stability of the molecule
Carboxamide GroupIncreases solubility and bioavailability

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of pyrazole derivatives in vitro against various cancer cell lines, demonstrating that modifications in the substituents significantly affected their cytotoxicity profiles. The most active compounds were those with electron-withdrawing groups on the aromatic rings .
  • Evaluation of Anti-inflammatory Properties :
    • Another research focused on the anti-inflammatory potential of pyrazole derivatives, showing that certain modifications led to enhanced inhibition of pro-inflammatory cytokines in cellular models .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for similar compounds, with sufficient oral bioavailability and low toxicity profiles in animal models .

Comparison with Similar Compounds

N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide

  • Structure: Replaces the pyrimidine-pyrazole system with a quinazoline scaffold. The quinazoline core is substituted with amino, methoxy, and methylamino groups.
  • Key Differences: The quinazoline moiety may confer stronger DNA-binding or kinase-inhibitory activity compared to pyrimidine derivatives.
  • Synthesis : Prepared via reaction of tetrahydrofuran-2-carboxylic acid with a quinazoline-derived diamine, highlighting a shared synthetic strategy with the target compound .

N-(4-{2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl}phenyl)tetrahydrofuran-2-carboxamide

  • Structure : Features a morpholine-substituted phenyl group instead of the pyrazole-pyrimidine system.
  • Key Differences: The morpholine group introduces strong electron-donating properties, which may stabilize interactions with polar enzyme active sites.

EP 4 374 877 A2 Derivatives

  • Examples: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Differences : These compounds incorporate trifluoromethyl groups and spirocyclic systems, enhancing metabolic stability and target specificity. The presence of diazaspiro and pyrrolo-pyridazine scaffolds suggests conformational rigidity, which may improve binding affinity compared to the target compound’s flexible tetrahydrofuran group .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrimidine-pyrazole Tetrahydrofuran-2-carboxamide ~364 Kinase inhibition, receptor modulation
N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide Quinazoline Methoxy, methylamino, tetrahydrofuran-carboxamide Not reported DNA-intercalation, kinase inhibition
N-(4-{2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl}phenyl)tetrahydrofuran-2-carboxamide Pyrimidine-morpholine Morpholine, tetrahydrofuran-carboxamide 445.5 Enzyme inhibition
EP 4 374 877 A2 Derivatives Diazaspiro, Pyrrolo-pyridazine Trifluoromethyl, spirocyclic systems >500 Anticancer, antiviral

Pharmacological Implications (Inferred)

  • Target Compound : The pyrimidine-pyrazole system may target ATP-binding pockets in kinases, while the tetrahydrofuran group balances solubility and permeability.
  • Analogues : Quinazoline derivatives () are established in oncology (e.g., EGFR inhibitors), whereas trifluoromethyl-substituted compounds () likely exhibit enhanced metabolic stability for prolonged action.

Q & A

Q. What established synthetic routes are available for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrimidine core formation, pyrazole coupling, and carboxamide introduction. Key steps:

Pyrimidine-Pyrazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the pyrazole moiety to the pyrimidine ring .

Carboxamide Formation : Employ HATU or EDCI as coupling agents for amide bond formation between intermediates .

  • Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can reduce experimental runs while maximizing yield .
  • Example Table :
ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temp.60–100°C80°C+25% efficiency
Catalyst Loading1–5 mol%3 mol%+18% yield

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₆O₂: 377.17) .
  • Crystallography :
  • Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement). Example: A similar pyrimidine derivative showed a triclinic crystal system with Z = 2 .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups. For example, a carbonyl peak in IR (1650–1700 cm⁻¹) should align with ¹³C NMR δ 170–175 ppm .
  • Crystallographic Confirmation : If NMR data conflicts (e.g., overlapping peaks), resolve ambiguity via SXRD. SHELXD can assist in phase problem solutions for complex structures .
  • Case Study : A pyrimidine-amide analog showed conflicting NOESY signals, resolved by SXRD confirming a planar pyrimidine ring .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility. Computational tools (e.g., COSMO-RS) predict logP values to balance membrane permeability .
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) .
  • Example Table :
ModificationlogP ChangeSolubility (mg/mL)Half-life (h)
Parent Compound2.80.121.5
-OH Substituent2.10.453.2

Q. How can high-throughput screening (HTS) be applied to assess biological activity?

  • Methodological Answer :
  • Assay Design : Use 96/384-well plates for dose-response curves (e.g., IC₅₀ determination against kinase targets) .
  • Automation : Integrate liquid handlers for rapid compound dispensing and robotic plate readers for fluorescence-based assays .
  • Data Analysis : Apply Z’-factor statistical validation (Z’ > 0.5 indicates robust assays) .

Q. What are the key considerations in designing a purification protocol?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (ACN/H₂O + 0.1% TFA) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) via solubility screening. For example, a 70:30 EtOH/H₂O mix yielded 85% pure crystals .

Advanced Technical Challenges

Q. How to address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) under inert atmospheres .
  • Solvent Effects : Replace DMF with DMA or NMP to reduce side reactions .
  • Real-Time Monitoring : Use inline FTIR to track reaction progress and identify quenching points .

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